2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine
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Overview
Description
2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.227. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
One study focused on the synthesis of novel 1,2,4-triazole derivatives, including compounds related to 2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine. These derivatives were evaluated for their antimicrobial activities, with some showing good to moderate activities against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Herbicidal Activity
Another research area involves the synthesis of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This suggests that derivatives of the compound could be used to develop new herbicides (Moran, 2003).
Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives
The interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives led to the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives. These compounds are examples of the broader chemical manipulation and application possibilities for derivatives of this compound in creating pharmacologically relevant molecules (Mohamed, 2021).
Synthesis, Characterization, and Antimicrobial Evaluation
Research also extends to the synthesis and characterization of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, derivatives related to the target compound. These studies are indicative of the compound's role in generating new structures with potential for antimicrobial evaluation, showcasing its versatility in drug discovery and development (El‐Kazak & Ibrahim, 2013).
PET Ligand for CRF1 Receptors
Another area of application is in the development of PET imaging agents, such as the synthesis of [11C]SN003 for targeting CRF1 receptors. This research demonstrates the utility of derivatives in creating diagnostic tools for neurobiological research (Kumar et al., 2006).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine structure have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to impact various pathways, leading to downstream effects .
Result of Action
Related compounds have been found to have various effects, such as anti-inflammatory activity .
Properties
IUPAC Name |
2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-13-5-7-10-8-6(9)3-2-4-12(8)11-7/h6H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIAIVOVWIDFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2CCCC(C2=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.